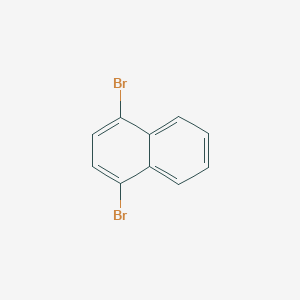

1,4-Dibromonaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGUDZMIAZLJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058893 | |

| Record name | Naphthalene, 1,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-53-4 | |

| Record name | 1,4-Dibromonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1,4-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,4-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, 1,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibromonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dibromonaphthalene (CAS: 83-53-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 1,4-Dibromonaphthalene. The information is curated for professionals in research and development, with a focus on providing actionable data and experimental context.

Core Properties

This compound is a halogenated aromatic hydrocarbon notable for its utility as a chemical intermediate. It typically presents as a white to light orange-beige crystalline solid.[1][2] Its core chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 83-53-4 | [1][2][3] |

| Molecular Formula | C₁₀H₆Br₂ | [1][2] |

| Molecular Weight | 285.97 g/mol | [1][3] |

| Appearance | White to light orange-beige crystalline powder/solid | [1][2][4] |

| Melting Point | 80-82 °C | [2][4][5] |

| Boiling Point | ~288.1 - 334.7 °C at 760 mmHg | [2][4][5] |

| Density | ~1.834 g/cm³ | [2] |

| Flash Point | 181.4 °C | [2][4] |

| Water Solubility | Sparingly soluble (~0.1 g/L at 25°C) | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, chloroform, and DMSO (slightly) | [1][4][5] |

| Refractive Index | ~1.688 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are available from various analytical techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights | Source(s) |

| ¹H NMR | Spectra available in CDCl₃ and CCl₄. | [1][6] |

| ¹³C NMR | Spectrum available in CDCl₃. | [1] |

| Infrared (IR) | Spectra available for KBr disc and nujol mull preparations. | [1] |

| Mass Spectrometry (MS) | GC-MS data indicates a molecular ion peak consistent with the molecular weight. | [7][8] |

Synthesis and Reactivity

This compound is primarily synthesized through the bromination of naphthalene (B1677914) or 1-bromonaphthalene.[4] It serves as a versatile intermediate for a variety of chemical transformations.

Several methods for the synthesis of this compound have been reported. A common laboratory-scale protocol involves the direct bromination of 1-bromonaphthalene.

Experimental Protocol: Synthesis from 1-Bromonaphthalene [1][9]

-

Reactants: 1-Bromonaphthalene, Bromine (Br₂), Dichloromethane (B109758) (CH₂Cl₂)

-

Procedure:

-

Dissolve 1-Bromonaphthalene in dichloromethane.

-

Cool the solution to -30 °C.

-

Slowly add a solution of bromine in dichloromethane to the cooled mixture.

-

Maintain the reaction at -30 °C for approximately 48 hours.

-

After the reaction is complete, quench with a suitable reagent (e.g., sodium thiosulfate (B1220275) solution) to remove excess bromine.

-

Extract the product with dichloromethane, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify by recrystallization or column chromatography.

-

-

Yield: A high yield of approximately 90% can be achieved.[1]

An alternative, environmentally friendlier method utilizes ionic liquids as catalysts in an aqueous solution, which can also result in high yields.

The two bromine atoms on the naphthalene core are reactive sites for various organic reactions, making this compound a valuable building block.

-

Nucleophilic Substitution: It can undergo reactions with nucleophiles, such as in the synthesis of 1-(2-Hydroxyethyl)-4-bromonaphthalene using n-Butyllithium and oxirane, with a reported yield of 70%.[1]

-

Cross-Coupling Reactions: The bromo groups are suitable for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling the formation of carbon-carbon bonds to create more complex aromatic systems.[10]

-

Annelation of PAHs: It is used in the annelation of polycyclic aromatic hydrocarbons (PAHs), a process that involves adding new rings to the aromatic structure.[4]

Applications in Research and Development

The versatility of this compound makes it a valuable intermediate in several high-tech and research-intensive fields.

-

Pharmaceutical Synthesis: It serves as a building block for active pharmaceutical ingredients (APIs).[1] Notably, it is used in the synthesis of novel, orally active dual NK1/NK2 antagonists, which have potential applications in treating conditions like anxiety and depression.[2][4] Its derivatives are also explored for enzyme-inhibitory, antifungal, antibacterial, and anticancer properties.

-

Materials Science and Organic Electronics: this compound is a key precursor in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices.[10] For example, it is used to create ambipolar deep-blue emitters with high thermal stability for OLED displays.[9] Its phosphorescent properties as a triplet excitation acceptor are also significant in this field.[9]

-

Dyes and Agrochemicals: It is used as an intermediate in the production of various dyes and as a starting material for pesticides and herbicides.[1]

Safety and Handling

This compound is classified as an irritant and requires careful handling to avoid exposure.

Table 3: Hazard and Safety Information for this compound

| Category | Information | Source(s) |

| Hazard Codes | Xi (Irritant) | [2][4] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][7] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

| Handling | Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid dust formation. | [1][11] |

| Storage | Store in a cool, dry place away from direct sunlight in a tightly sealed container. | [1] |

| Incompatibility | Strong oxidizing agents. | [11] |

| Decomposition Products | Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide gas. | [11] |

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do NOT induce vomiting.

Always consult the material safety data sheet (MSDS) before handling this chemical.[11][12][13]

References

- 1. Page loading... [guidechem.com]

- 2. This compound 83-53-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. labproinc.com [labproinc.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound CAS#: 83-53-4 [m.chemicalbook.com]

- 6. This compound(83-53-4) 1H NMR [m.chemicalbook.com]

- 7. This compound | C10H6Br2 | CID 66521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(83-53-4) MS [m.chemicalbook.com]

- 9. ossila.com [ossila.com]

- 10. This compound | 83-53-4 | Benchchem [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. capotchem.cn [capotchem.cn]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,4-Dibromonaphthalene

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a versatile building block in organic synthesis and materials science. This document details its characteristics, experimental protocols for its use, and its applications in various fields, including drug discovery and organic electronics.

Core Physical and Chemical Properties

This compound is a white to light orange-beige crystalline solid.[1][2][3] It is a stable compound under normal conditions.[1]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to light beige/orange crystalline powder or crystals | [1][2][3][4] |

| Melting Point | 79-84 °C | [2][3][5][6][7] |

| Boiling Point | ~288.1-334.7 °C at 760 mmHg | [2][4][5][6] |

| Density | ~1.8 g/cm³ | [2][5][6] |

| Solubility | Sparingly soluble in water (0.1 g/L at 25°C); Soluble in organic solvents like ethanol (B145695), acetone, chloroform, and DMSO. | [1][4][5] |

| Vapor Pressure | 0-93.326 Pa at 25°C | [4][5] |

| Flash Point | ~181.4 °C | [2][4][6] |

| Refractive Index | ~1.600 - 1.688 | [2][4][5] |

Table 2: Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆Br₂ | [1][8] |

| Molecular Weight | 285.96 g/mol | [5][8] |

| IUPAC Name | This compound | [1][8] |

| CAS Number | 83-53-4 | [1][8] |

| InChI Key | IBGUDZMIAZLJNY-UHFFFAOYSA-N | [3][8] |

| SMILES | BrC1=C2C=CC=CC2=C(Br)C=C1 | [3][8] |

| LogP | 5.02 | [1][6] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Availability | Source(s) |

| ¹H NMR | Spectra available | [1][8][9][10] |

| ¹³C NMR | Spectra available | [1][8][9] |

| Infrared (IR) | Spectra available (KBr disc, nujol mull) | [1][3][8] |

| Mass Spectrometry (MS) | GC-MS data available | [8][9] |

| Raman Spectroscopy | Spectra available | [8][9] |

Experimental Protocols

This compound is a key starting material for various syntheses.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 1-bromonaphthalene.[1][11]

-

Reactants: 1-Bromonaphthalene, Bromine (Br₂), Dichloromethane (B109758) (CH₂Cl₂)[1]

-

Procedure: The reaction is typically carried out at a low temperature of -30°C for a duration of 2 days.[1]

-

Yield: This method can achieve a yield of up to 90%.[1]

An environmentally friendly approach has also been developed using ionic liquids as catalysts, reportedly achieving yields as high as 100%.[5][12]

Synthesis of 1,4-Dibromo-2,3-dinitronaphthalene

This protocol outlines the dinitration of this compound, a precursor to this compound-2,3-diamine.[13]

-

Materials: this compound, concentrated sulfuric acid, concentrated nitric acid.[13]

-

Procedure:

-

Cool 50 mL of concentrated sulfuric acid in an ice bath.

-

Slowly add 10.0 g of this compound to the stirred sulfuric acid.[13]

-

Prepare a nitrating mixture by carefully adding 15 mL of concentrated nitric acid to 35 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.[13]

-

Add the nitrating mixture dropwise to the this compound solution over 30-45 minutes, maintaining a temperature below 10°C.[13]

-

After addition, allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).[13]

-

Upon completion, pour the reaction mixture over crushed ice to precipitate the product.[13]

-

Collect the solid by vacuum filtration and wash with cold water until neutral.[13]

-

Caption: Experimental workflow for the synthesis of 1,4-Dibromo-2,3-dinitronaphthalene.

Synthesis of this compound-2,3-diamine

This protocol involves the reduction of the dinitro intermediate.[13]

-

Materials: Crude 1,4-dibromo-2,3-dinitronaphthalene, ethanol, water, activated carbon, ferric chloride hexahydrate (FeCl₃·6H₂O), hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O).[13]

-

Procedure:

-

In a round-bottom flask, create a suspension of the crude dinitro compound, activated carbon, and ferric chloride hexahydrate in a mixture of ethanol and water.[13]

-

Heat the mixture to reflux.

-

Add hydrazine hydrate dropwise to the refluxing suspension over 1-2 hours.[13]

-

Continue refluxing for an additional 4-6 hours after the addition is complete, monitoring the reaction by TLC.

-

After completion, filter the hot reaction mixture through a bed of celite to remove the catalyst and activated carbon.

-

Evaporate the ethanol from the filtrate under reduced pressure.[13]

-

Dissolve the residue in dichloromethane (DCM) and wash with deionized water.[13]

-

Dry the organic layer, filter, and concentrate to yield the crude this compound-2,3-diamine.[13]

-

Further purification can be achieved by recrystallization.[13]

-

Caption: Experimental workflow for the synthesis of this compound-2,3-diamine.

Chemical Reactivity and Applications

The two bromine atoms in this compound's structure confer significant reactivity, making it a valuable intermediate.[14] It can undergo substitution, reduction, and coupling reactions.[14]

Applications in Synthesis

-

Pharmaceuticals: It is a key intermediate in the synthesis of novel, orally active dual NK1/NK2 antagonists, which have potential applications in treating conditions like anxiety and depression.[4][5][12][15] It is also used as a raw material for certain anticancer drugs and antibiotics.[14]

-

Dyes and Agrochemicals: It serves as a precursor for the synthesis of dyes and as a starting material for pesticides and herbicides.[1]

-

Polycyclic Aromatic Hydrocarbons (PAHs): It is used in the annelation of PAHs.[4][5][12]

-

Other Organic Compounds: It is a starting material for the synthesis of tribromo methoxynaphthalenes and 5,8-dibromo-1,4-naphthoquinone.[4][5][12]

Applications in Materials Science

This compound is a fundamental component in the development of organic electronic devices.[11][16] Its derivatives have been utilized to create ambipolar deep-blue emitters with high thermal stability for Organic Light-Emitting Diodes (OLEDs).[11][16] Its phosphorescent properties and its role as a triplet excitation acceptor are also highly valued in the design of advanced electronic materials.[11][16]

Safety and Handling

This compound is classified as an irritant.[1][8]

-

Hazards: It may cause skin irritation, serious eye irritation, and respiratory irritation.[1][8]

-

Precautionary Statements: Avoid contact with skin and eyes.[1] It is recommended to handle this chemical in a well-ventilated fume hood.[13]

-

Storage: Store in a cool, dry place away from direct sunlight in a tightly sealed container.[1]

Conclusion

This compound is a chemical compound of significant interest to researchers in both academic and industrial settings. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable precursor in the synthesis of a wide array of functional molecules and materials. From advanced pharmaceuticals to next-generation organic electronics, the applications of this compound continue to expand, underscoring its importance in modern chemistry.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound 83-53-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 406500250 [thermofisher.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound CAS#: 83-53-4 [m.chemicalbook.com]

- 6. This compound | CAS#:83-53-4 | Chemsrc [chemsrc.com]

- 7. A18171.14 [thermofisher.com]

- 8. This compound | C10H6Br2 | CID 66521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(83-53-4) 1H NMR spectrum [chemicalbook.com]

- 11. ossila.com [ossila.com]

- 12. This compound | 83-53-4 [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. Page loading... [wap.guidechem.com]

- 15. scbt.com [scbt.com]

- 16. This compound | 83-53-4 | Benchchem [benchchem.com]

A Technical Guide to 1,4-Dibromonaphthalene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Dibromonaphthalene, a key chemical intermediate in various fields, including organic electronics and pharmaceutical development. This document details its fundamental molecular properties, provides an exemplary experimental protocol for its application in synthesis, and illustrates a common reaction workflow.

Core Molecular and Physical Properties

This compound is a halogenated polycyclic aromatic hydrocarbon. Its chemical structure, featuring two bromine atoms on the naphthalene (B1677914) core, makes it a versatile precursor for the synthesis of more complex molecules. The bromine atoms serve as reactive sites for various cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-heteroatom bonds.

Below is a summary of its key quantitative data.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₆Br₂ | [1] |

| Molecular Weight | 285.96 g/mol | [1] |

| CAS Number | 83-53-4 | [1] |

| Appearance | White to light beige crystalline powder or crystals | [2][3] |

| Melting Point | 79-83 °C | [3] |

| IUPAC Name | This compound | [1] |

Application in Pharmaceutical and Materials Science

This compound is a valuable building block in the synthesis of novel organic compounds.[2] In the pharmaceutical industry, it serves as an intermediate for the creation of active pharmaceutical ingredients (APIs), including enzyme inhibitors and antibacterial agents.[4][5] Its structure is particularly suited for developing dual neurokinin-1 (NK1) and neurokinin-2 (NK2) receptor antagonists, which have potential applications in treating conditions like anxiety and depression.[6]

Furthermore, in materials science, derivatives of this compound are utilized in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices due to their phosphorescent properties.[5][7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. The following is a representative protocol for a Suzuki coupling reaction using a dibromonaphthalene derivative as a starting material. This reaction is fundamental in synthesizing biaryl compounds, which are common motifs in drug molecules.[8][9]

Objective: To synthesize a 1,4-diaryl-naphthalene derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., aqueous Potassium Carbonate [K₂CO₃])

-

Solvent (e.g., Toluene (B28343), Dimethylformamide [DMF])

-

Anhydrous, degassed solvents

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).

-

Inert Atmosphere: Seal the flask and purge with an inert gas, such as argon or nitrogen, for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Solvent and Base Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a mixture of toluene and DMF). Subsequently, add the aqueous base (e.g., 2M K₂CO₃ solution).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

This protocol is a general guideline and may require optimization for specific substrates and desired products.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction described above.

References

- 1. This compound | C10H6Br2 | CID 66521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 406500250 [thermofisher.com]

- 4. nbinno.com [nbinno.com]

- 5. ossila.com [ossila.com]

- 6. This compound | 83-53-4 [chemicalbook.com]

- 7. innospk.com [innospk.com]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

Solubility of 1,4-Dibromonaphthalene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-dibromonaphthalene in various organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this guide presents the existing qualitative solubility information and offers a detailed experimental protocol for the precise quantitative determination of its solubility. This information is crucial for professionals in research, chemical synthesis, and pharmaceutical development where this compound is utilized as an intermediate.

Physicochemical Properties of this compound

This compound is a halogenated aromatic hydrocarbon. Its chemical structure, consisting of a naphthalene (B1677914) core with two bromine substituents, governs its solubility characteristics. The presence of the bulky, nonpolar naphthalene ring and the two bromine atoms results in a molecule with low polarity. Consequently, it exhibits poor solubility in polar solvents like water and greater solubility in nonpolar or moderately polar organic solvents.

Solubility Profile

While specific quantitative solubility data for this compound is not widely reported, qualitative descriptions of its solubility in several common organic solvents are available. This information is summarized in the table below. It is important to note that terms like "soluble" and "slightly soluble" are relative and the actual solubility can be significantly influenced by temperature.

| Solvent | Chemical Formula | Polarity | Reported Solubility of this compound |

| Acetone | C₃H₆O | Polar aprotic | More soluble than in water[1][2] |

| Chloroform | CHCl₃ | Polar aprotic | Slightly soluble[3][4] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar aprotic | Slightly soluble[3][4] |

| Ethanol | C₂H₅OH | Polar protic | More soluble than in water[1][2] |

| Methanol | CH₃OH | Polar protic | Slightly soluble[3][4], Soluble |

| Toluene | C₇H₈ | Nonpolar | Soluble |

| Water | H₂O | Polar protic | Sparingly soluble / Insoluble[1] |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a well-defined experimental protocol is essential. The following section outlines a detailed methodology based on the widely used gravimetric and spectroscopic methods for determining the solubility of a solid organic compound in an organic solvent.

Objective

To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment

-

Chemicals:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

-

Equipment:

-

Analytical balance (± 0.0001 g)

-

Constant temperature bath or incubator/shaker

-

Vials or flasks with secure caps

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Oven

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Experimental Workflow Diagram

Caption: Logical workflow for the experimental determination of solubility.

Detailed Procedure

1. Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume or mass of the chosen organic solvent in a sealable vial or flask. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Seal the container to prevent solvent evaporation.

-

Place the container in a constant temperature bath or a shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This may take several hours to days, and the equilibration time should be determined empirically.

2. Sample Collection:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Immediately filter the collected supernatant using a syringe filter that is chemically resistant to the solvent to remove any suspended solid particles.

3. Quantification of Solute:

Two common methods for quantifying the amount of dissolved this compound are the gravimetric method and spectroscopic/chromatographic methods.

-

Gravimetric Method:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume or mass of the filtered saturated solution into the evaporating dish.

-

Carefully evaporate the solvent in a fume hood, followed by drying the residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Reweigh the evaporating dish with the dried residue. The difference in weight corresponds to the mass of dissolved this compound.

-

-

Spectroscopic/Chromatographic Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample and determine its concentration from the calibration curve.

-

4. Calculation of Solubility:

-

From Gravimetric Data:

-

Solubility ( g/100 mL) = (mass of residue / volume of solution taken) * 100

-

-

From Spectroscopic/Chromatographic Data:

-

Calculate the concentration of the undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Conclusion

References

Spectroscopic Profile of 1,4-Dibromonaphthalene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Dibromonaphthalene, a key intermediate in the synthesis of various functional materials and pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below, providing key insights into its molecular structure and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.65 | Multiplet | 2H | H-2, H-3 |

| ~8.15 | Multiplet | 2H | H-5, H-8 |

| ~7.95 | Singlet | 2H | H-6, H-7 |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| ~122.0 | C-1, C-4 |

| ~127.5 | C-2, C-3 |

| ~128.5 | C-6, C-7 |

| ~130.0 | C-5, C-8 |

| ~133.5 | C-4a, C-8a |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1570 | Strong | Aromatic C=C stretch |

| ~1450 | Medium | Aromatic C=C stretch |

| ~820 | Strong | C-H out-of-plane bend (para-disubstituted like) |

| ~750 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound exhibits a characteristic isotopic pattern due to the presence of two bromine atoms.

Table 4: Mass Spectrometry Data for this compound [2]

| m/z | Relative Intensity (%) | Assignment |

| 284 | ~50 | [M]⁺ (with ²⁷⁹Br) |

| 286 | 100 | [M]⁺ (with ¹⁷⁹Br and ¹⁸¹Br) |

| 288 | ~50 | [M]⁺ (with ²⁸¹Br) |

| 205, 207 | ~20 | [M-Br]⁺ |

| 126 | ~30 | [M-2Br]⁺ |

Experimental Protocols

The following sections outline the generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference.

-

Transfer the solution to a 5 mm NMR tube, ensuring the sample height is adequate for the spectrometer.

-

Cap the NMR tube securely.

Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Parameters for ¹H NMR:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Spectral width: Appropriate to cover the aromatic region.

-

-

Parameters for ¹³C NMR:

-

Number of scans: 1024 or more

-

Relaxation delay: 2-5 seconds

-

Proton decoupling: Applied during acquisition.

-

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method): [3]

-

Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent like dichloromethane (B109758) or acetone.

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.

-

If necessary, filter the solution to remove any particulate matter.

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Procedure:

-

Introduce the sample into the ion source. For volatile compounds, this can be via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Ionize the sample using a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structure of this compound.

References

An In-depth Technical Guide to the Crystal Structure of 1,4-Dibromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1,4-dibromonaphthalene, a key intermediate in organic synthesis. The information presented is primarily based on the foundational crystallographic study by J. Trotter, while also addressing the limitations of this early structural determination. This document is intended to serve as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science.

Crystallographic Data

The crystal structure of this compound was first determined by J. Trotter in 1961.[1] The compound crystallizes in the monoclinic system. A summary of the crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for this compound [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| Unit Cell Dimensions | a = 27.45 Å |

| b = 16.62 Å | |

| c = 4.09 Å | |

| β = 91.9° | |

| Volume of Unit Cell | 1864.9 ų |

| Molecules per Unit Cell (Z) | 8 |

| Calculated Density | 2.037 g/cm³ |

| Measured Density | ~2.0 g/cm³ |

Note on Molecular Dimensions: The original study noted that the high proportion of bromine in the crystal structure limited the precision of carbon atom localization.[1] Consequently, highly accurate bond lengths and angles for the naphthalene (B1677914) core were not determined. The analysis was primarily based on a projection along the short c-axis.[1] Further refinement with modern techniques would be necessary to establish precise molecular geometry.

Molecular and Crystal Structure

This compound (C₁₀H₆Br₂) consists of a naphthalene ring system where two hydrogen atoms at positions 1 and 4 are substituted by bromine atoms. The unit cell contains eight molecules, with two crystallographically independent molecules in the asymmetric unit.[1] The arrangement of these molecules in the crystal lattice is determined by intermolecular interactions.

References

Synthesis of 1,4-Dibromonaphthalene from 1-Bromonaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-dibromonaphthalene from 1-bromonaphthalene (B1665260), a key intermediate in the development of novel organic materials and pharmaceutical compounds. This document details the underlying chemical principles, optimized experimental protocols, and thorough data analysis to assist researchers in achieving high-yield, high-purity synthesis.

Introduction

This compound is a valuable bifunctional building block in organic synthesis. The distinct electronic and steric environments of its two bromine atoms allow for selective functionalization, making it a crucial precursor in the synthesis of complex organic molecules, including polycyclic aromatic hydrocarbons, functional dyes, and pharmacologically active agents. The most common and direct route to this compound is the electrophilic bromination of 1-bromonaphthalene. This guide focuses on providing a detailed and practical approach to this synthesis.

Reaction Principle and Stoichiometry

The synthesis of this compound from 1-bromonaphthalene proceeds via an electrophilic aromatic substitution reaction. The bromine atom already present on the naphthalene (B1677914) ring is an ortho-, para-director. However, due to steric hindrance at the ortho- (2 and 8) positions, the incoming electrophile (bromonium ion, Br+) preferentially substitutes at the para- (4) and, to a lesser extent, the other available alpha- (5) position. By carefully controlling the reaction conditions, particularly temperature, the formation of the desired 1,4-isomer can be maximized.

The overall reaction is as follows:

C₁₀H₇Br + Br₂ → C₁₀H₆Br₂ + HBr

Data Presentation

Comparative Analysis of Reaction Conditions

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes various reported conditions for the synthesis.

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield of this compound (%) | Major Side Product | Reference |

| 1-Bromonaphthalene | Bromine (Br₂) | Dichloromethane (CH₂Cl₂) | -30 | 48 hours | 90 | 1,5-Dibromonaphthalene | [1] |

| 1-Bromonaphthalene | Bromine (Br₂) | Dichloromethane (CH₂Cl₂) | -30 | 2 days | 90 | 1,5-Dibromonaphthalene | [2] |

| 1-Bromonaphthalene | Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | Reflux (77) | - | - | 1,5-Dibromonaphthalene (major) | [1] |

| 1-Bromonaphthalene | Bromine (Br₂) | Dichloromethane (CH₂Cl₂) | -30 to -50 | - | 90 | 1,5-Dibromonaphthalene | [1] |

Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Chemical Formula | C₁₀H₆Br₂ |

| Molecular Weight | 285.97 g/mol |

| Appearance | White to off-white powder/crystals |

| Melting Point | 82 °C |

| CAS Number | 83-53-4 |

| ¹H NMR (CDCl₃) | δ ~7.7 ppm (m, 2H), ~8.2 ppm (m, 2H), ~7.9 ppm (s, 2H) |

| ¹³C NMR (CDCl₃) | δ ~123.1, 127.9, 128.8, 131.5, 133.4 ppm |

| IR (KBr, cm⁻¹) | Characteristic peaks for C-H stretching (aromatic), C=C stretching (aromatic), and C-Br stretching |

| Mass Spectrum (m/z) | Molecular ion peak corresponding to the isotopic pattern of two bromine atoms |

Experimental Protocols

The following protocol is a detailed methodology for the synthesis of this compound from 1-bromonaphthalene, optimized for high yield and purity.

Materials and Reagents

-

1-Bromonaphthalene (C₁₀H₇Br)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, saturated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., acetone/dry ice)

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Detailed Synthesis Procedure

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-bromonaphthalene (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to -30 °C using an acetone/dry ice bath.

-

Addition of Bromine: In the dropping funnel, prepare a solution of bromine (1.0-1.1 eq) in a small amount of anhydrous dichloromethane. Add the bromine solution dropwise to the stirred solution of 1-bromonaphthalene over a period of 1-2 hours, ensuring the temperature is maintained at -30 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at -30 °C for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium thiosulfate to quench the excess bromine. The reddish-brown color of bromine should disappear.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product, a solid, can be purified by recrystallization from a suitable solvent system such as a mixture of hexane and ethanol to yield pure this compound as white crystals.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway of Electrophilic Aromatic Substitution

Caption: Simplified pathway for the electrophilic bromination of 1-bromonaphthalene.

Safety Precautions

-

Bromine is highly toxic, corrosive, and volatile. All manipulations involving bromine should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.

-

The reaction is conducted at low temperatures. Care should be taken when handling dry ice and acetone.

Conclusion

The synthesis of this compound from 1-bromonaphthalene is a well-established and efficient process. By adhering to the detailed protocol and maintaining careful control over the reaction conditions, particularly the low temperature, researchers can consistently obtain high yields of the desired product. The provided data and workflows in this guide serve as a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development, enabling the effective utilization of this important chemical intermediate.

References

electrophilic bromination of naphthalene to 1,4-Dibromonaphthalene

An In-Depth Technical Guide to the Electrophilic Bromination of Naphthalene (B1677914) for the Synthesis of 1,4-Dibromonaphthalene

Introduction

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental building block in the synthesis of a wide array of organic compounds, including dyes, polymers, and pharmaceuticals. Like benzene (B151609), it undergoes electrophilic aromatic substitution (EAS) reactions. However, its fused-ring structure introduces complexities in regioselectivity, as substitution can occur at two distinct positions: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7).

The synthesis of polysubstituted naphthalenes, such as dibromonaphthalenes, presents a significant challenge in controlling isomer distribution. This compound is a particularly valuable intermediate used in the development of organic electronic materials, coordination chemistry, and drug discovery.[1] This guide provides a comprehensive overview of the electrophilic bromination of naphthalene with a focus on regioselective methods to synthesize this compound, intended for researchers, scientists, and professionals in drug development.

Reaction Mechanism and Regioselectivity

The electrophilic bromination of naphthalene follows the general mechanism of electrophilic aromatic substitution, which involves the generation of an electrophile, its attack on the aromatic ring to form a resonance-stabilized carbocation (a sigma complex or arenium ion), and subsequent deprotonation to restore aromaticity.[2]

First Bromination: Formation of 1-Bromonaphthalene (B1665260)

Naphthalene is more reactive than benzene towards electrophiles.[2] The initial substitution predominantly occurs at the α-position (C1) because the arenium ion formed by α-attack is more stable than that formed by β-attack. This increased stability is due to a greater number of resonance structures that preserve one of the benzene rings' aromatic sextet.[2]

Second Bromination: Formation of Dibromonaphthalene Isomers

The bromine atom introduced in the first step is a deactivating but ortho, para-directing group. Therefore, the second electrophilic attack on 1-bromonaphthalene is directed to the C2 and C4 positions (ortho and para to the bromine, respectively) of the same ring, and to the C5 and C7 positions of the adjacent ring. The primary products of dibromination are the thermodynamically favored this compound and the kinetically favored 1,5-dibromonaphthalene.[3] Controlling reaction conditions is crucial to maximize the yield of the desired 1,4-isomer.

Experimental Protocols

Achieving high regioselectivity for this compound often requires specific reaction conditions, including the choice of solvent, temperature, and catalyst. Below are detailed methodologies adapted from the literature.

Protocol 1: Direct Bromination of 1-Bromonaphthalene at Low Temperature

This method maximizes the formation of this compound by starting from 1-bromonaphthalene and using a low temperature to favor the thermodynamic product.[4]

Materials:

-

1-Bromonaphthalene (1-BN)

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Hexane

-

Sodium thiosulfate (B1220275) solution (10% aqueous)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-bromonaphthalene (e.g., 10 mmol, 2.07 g) in anhydrous dichloromethane (7 mL).

-

Cool the solution to -30 °C using an appropriate cooling bath (e.g., acetone/dry ice).

-

In a separate flask, prepare a solution of bromine (1.1 equiv., 11 mmol, 1.76 g) in anhydrous dichloromethane (3 mL) and cool it to -30 °C.

-

Add the cold bromine solution dropwise to the 1-bromonaphthalene solution over 30 minutes, ensuring the temperature is maintained at -30 °C.

-

After the addition is complete, allow the reaction mixture to stand in a freezer at -30 °C for 48 hours in the dark.[4]

-

After the reaction period, quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate until the red-orange color of bromine disappears.

-

Transfer the mixture to a separatory funnel, wash with water, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a dichloromethane/hexane mixture (1:4 v/v) to yield pure this compound.[4]

Protocol 2: Catalyst-Controlled Dibromination of Naphthalene

This protocol uses a solid acid catalyst to enhance the regioselectivity of the direct dibromination of naphthalene at room temperature, offering a more operationally simple alternative.[3]

Materials:

-

Naphthalene

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Synclyst 13 (amorphous silica-alumina catalyst)

-

Sodium thiosulfate solution (10% aqueous)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of naphthalene (e.g., 5 mmol, 0.64 g) in dichloromethane (20 mL) in a round-bottom flask, add the Synclyst 13 catalyst (0.25 g).

-

Stir the suspension at room temperature (25 °C).

-

Add bromine (2.0 mole equivalents, 10 mmol, 1.60 g) dropwise to the stirred suspension.

-

Continue stirring the reaction mixture at 25 °C for 6 hours. Monitor the reaction progress by Gas Chromatography (GC) if available.

-

Upon completion, filter the reaction mixture to remove the solid catalyst.

-

Wash the filtrate with a 10% aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.

-

The product can be further purified by column chromatography or recrystallization.

Data Presentation: Comparison of Synthetic Methods

The selection of a synthetic route depends on factors such as desired yield, purity, and operational simplicity. The following tables summarize quantitative data from various reported methods.

Table 1: Direct Dibromination of Naphthalene with Bromine

| Catalyst | Solvent | Temperature (°C) | Time (h) | 1,4-DBN Yield (%) | 1,5-DBN Yield (%) | Reference |

|---|---|---|---|---|---|---|

| None | CH₂Cl₂ | 25 | 72 | 20 | 4 | [3] |

| Synclyst 13 | CH₂Cl₂ | 25 | 6 | 91 (purified) | - | [5] |

| KSF Clay | n-Hexane | 25 | 1 | 24 | 35 |[3] |

Table 2: Bromination of 1-Bromonaphthalene with Bromine

| Solvent | Temperature (°C) | Time (h) | 1,4-DBN Yield (%) | Notes | Reference |

|---|---|---|---|---|---|

| CH₂Cl₂ | -30 | 48 | 90 | Minimum solvent used | [4] |

| CH₂Cl₂ | 120 | - | 73 | Reaction with 1.5 eq. Br₂ |[3] |

Mandatory Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, work-up, and purification of this compound.

Conclusion

The regioselective synthesis of this compound via electrophilic bromination of naphthalene is highly dependent on the reaction conditions. While direct dibromination of naphthalene often leads to a mixture of 1,4- and 1,5-isomers, selectivity can be significantly enhanced.[3] Key strategies include the use of 1-bromonaphthalene as a starting material under low-temperature conditions, which can afford yields up to 90%, or the application of solid acid catalysts like Synclyst 13 to direct the bromination of naphthalene itself towards the 1,4-product with high efficiency.[4][5] The protocols and data presented in this guide offer a robust foundation for researchers to select and optimize a synthetic route that best fits their laboratory capabilities and research objectives.

References

The Strategic Role of 1,4-Dibromonaphthalene in Advancing OLED Technology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: In the rapidly evolving landscape of organic electronics, the quest for stable, efficient, and cost-effective materials for Organic Light-Emitting Diodes (OLEDs) is paramount. Among the myriad of molecular building blocks, 1,4-dibromonaphthalene has emerged as a crucial precursor for a diverse range of high-performance OLED materials. Its rigid naphthalene (B1677914) core and the versatile reactivity of its two bromine substituents provide a robust platform for the synthesis of emissive, host, and charge-transporting materials with tailored optoelectronic properties. This technical guide delves into the synthesis, properties, and applications of OLED materials derived from this compound, offering detailed experimental protocols and performance data to aid researchers in the development of next-generation OLED technologies.

The Versatility of this compound in OLED Material Synthesis

This compound serves as a key starting material for a variety of OLED components through well-established cross-coupling reactions, primarily Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These synthetic routes allow for the introduction of a wide array of functional groups, enabling the fine-tuning of molecular properties such as energy levels (HOMO/LUMO), triplet energy, charge carrier mobility, and thermal stability.

Diagram of Synthetic Pathways from this compound:

1,4-Dibromonaphthalene material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data, experimental protocols, and core chemical principles of 1,4-dibromonaphthalene. The information is intended for professionals in research, scientific, and drug development fields, presenting critical data in a structured and accessible format.

Chemical Identification and Physical Properties

This compound is a halogenated aromatic hydrocarbon with the chemical formula C₁₀H₆Br₂.[1] It is a solid at room temperature, typically appearing as a white to light beige or light orange-beige crystalline powder.[2][3] This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules.[2][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆Br₂ | [1] |

| Molecular Weight | 285.96 g/mol | [1] |

| CAS Number | 83-53-4 | [1] |

| Appearance | White to light beige/orange crystalline powder or crystals | [2][3] |

| Melting Point | 80-82 °C | [5] |

| Boiling Point | 288.1 °C (rough estimate) | [3] |

| Solubility in Water | Sparingly soluble | [2] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and acetone | [2] |

| Purity | ≥98% - ≥99% | [6][7] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous chemical.[8] It is crucial to handle this compound with appropriate safety measures in a laboratory setting.

Table 2: Hazard Identification for this compound

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | 2 | Causes skin irritation | [1][8] |

| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation | [1][8] |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | May cause respiratory irritation | [1][8] |

Safety Precautions:

-

Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation location.[8]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash face, hands, and any exposed skin thoroughly after handling.[8]

-

Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Avoid contact with skin, eyes, and clothing.[8]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[8] Keep in a dry, cool place.[2]

First Aid and Emergency Procedures

In case of exposure or emergency, follow these first-aid measures and emergency procedures.

First Aid Measures:

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[8]

-

Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[8]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

-

Ingestion: Do NOT induce vomiting. Get medical attention.[8]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[8]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[8]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[8]

Synthesis and Reactivity

This compound can be synthesized from 1-bromonaphthalene (B1665260). The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

1-Bromonaphthalene

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

-

Procedure:

-

Dissolve 1-bromonaphthalene in dichloromethane in a reaction vessel.

-

Cool the solution to -30 °C.

-

Slowly add a solution of bromine in dichloromethane to the cooled reaction mixture.

-

Maintain the temperature at -30 °C and stir the reaction mixture for 48 hours.

-

After the reaction is complete, quench the reaction with a suitable quenching agent.

-

Perform an aqueous workup to separate the organic layer.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.[2]

-

Reactivity:

This compound is a versatile building block in organic synthesis. The bromine atoms can participate in various cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the formation of carbon-carbon bonds and the synthesis of more complex molecules. It can also undergo nucleophilic substitution reactions.

Applications

The unique chemical structure of this compound makes it a valuable precursor in several fields:

-

Pharmaceuticals: It is used as a pharmaceutical intermediate in the synthesis of novel, orally active dual NK1/NK2 antagonists.[3] Derivatives have also been investigated for their potential enzyme-inhibitory, antifungal, antibacterial, anticancer, anti-inflammatory, and antiallergic properties.[4]

-

Agrochemicals: It serves as a starting material for the synthesis of various agrochemicals.[2]

-

Dyes and Pigments: It is used in the production of dyes.[2]

-

Materials Science: this compound is a key intermediate in the synthesis of materials for Organic Light Emitting Diodes (OLEDs).[4]

Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[8] The available information is summarized below.

Table 3: Summary of Toxicological Information

| Effect | Observation | Reference(s) |

| Acute Toxicity | No acute toxicity information is available for this product. | [8] |

| Skin Irritation | Causes skin irritation. | [1][8] |

| Eye Irritation | Causes serious eye irritation. | [1][8] |

| Respiratory Irritation | May cause respiratory irritation. | [1][8] |

| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, ACGIH, OSHA, or Mexico. | [8] |

| Mutagenic Effects | No information available. | [8] |

| Reproductive Effects | No information available. | [8] |

Environmental Fate and Ecotoxicity

Specific studies on the environmental fate and ecotoxicity of this compound are limited. However, based on the behavior of related halogenated naphthalenes and brominated flame retardants, some general predictions can be made.

-

Persistence: Brominated aromatic compounds can be persistent in the environment.[9]

-

Bioaccumulation: Due to its lipophilic nature, there is a potential for bioaccumulation in organisms.[9]

-

Biodegradation: The biodegradation of halogenated naphthalenes can be slow. Studies on 1,4-dichloronaphthalene (B155283) have shown that some Pseudomonas species can metabolize it, suggesting that microbial degradation of this compound may be possible, likely proceeding through dihydroxylation and ring cleavage.[10]

This guide provides a summary of the available information on this compound. Researchers and professionals should always consult the most current Safety Data Sheet (SDS) before handling this chemical and conduct their own risk assessments.

References

- 1. This compound | C10H6Br2 | CID 66521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. labproinc.com [labproinc.com]

- 4. ossila.com [ossila.com]

- 5. This compound | BoroPharm Inc. [boropharm.com]

- 6. scbt.com [scbt.com]

- 7. calpaclab.com [calpaclab.com]

- 8. fishersci.com [fishersci.com]

- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 10. Metabolic Degradation of 1,4-dichloronaphthalene by Pseudomonas sp. HY - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 1,4-Dibromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in pharmaceutical research and materials science for the construction of biaryl and polyaryl structures. 1,4-Dibromonaphthalene is a versatile building block that can undergo a double Suzuki coupling to afford 1,4-diaryl-naphthalenes, which are key scaffolds in various functional materials and biologically active compounds. This document provides a detailed protocol for the double Suzuki coupling of this compound with arylboronic acids, including reaction optimization, a step-by-step procedure, and expected outcomes.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with this compound, inserting into one of the carbon-bromine bonds to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the bromide and forming a new diorganopalladium(II) complex.

-

Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new carbon-carbon bond of the 1-aryl-4-bromonaphthalene intermediate and regenerating the Pd(0) catalyst. The catalytic cycle then repeats at the second bromine position to yield the 1,4-diaryl-naphthalene product.

Experimental Protocol

This protocol details a general procedure for the double Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Reaction conditions may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid) (2.2 - 2.5 equivalents)

-

Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Base: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3-4 equivalents)

-

Anhydrous and degassed solvent: Toluene, 1,4-Dioxane, or a mixture of Toluene and Dimethylformamide (DMF)

-

Degassed 2M aqueous solution of the base

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer with heating plate

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (2.2-2.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 3-4 equiv.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed organic solvent (e.g., Toluene or a Toluene/DMF mixture).

-

Base Solution Addition: Add the degassed aqueous base solution (e.g., 2M K₂CO₃).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-diaryl-naphthalene.

Data Presentation

The following table summarizes representative quantitative data for the double Suzuki coupling of this compound with various arylboronic acids under different conditions.

| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | Toluene/H₂O | 100 | 12 | ~85-95 |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (3) | 1,4-Dioxane/H₂O | 90 | 16 | High |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (4) | Toluene/DMF/H₂O | 110 | 24 | ~80-90 |

| 2-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (4) | Toluene/H₂O | 100 | 12 | High |

| Naphthalene-1-boronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ (3) | DME/H₂O | 85 | 24 | ~75-85 |

Note: Yields are highly dependent on the specific substrates and precise reaction conditions and may require optimization.

Visualizations

Experimental Workflow

Application Notes and Protocols for Palladium-Catalyzed Polymerization of 1,4-Dibromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(1,4-naphthalene), a conjugated polymer with significant potential in organic electronics and as a scaffold in medicinal chemistry. The rigid naphthalene (B1677914) backbone can impart high thermal stability and unique photophysical properties to the resulting polymer.[1] This document focuses on the palladium-catalyzed Suzuki cross-coupling reaction for the synthesis of copolymers and proposes a protocol for the homopolymerization of 1,4-dibromonaphthalene.

Introduction to Poly(1,4-naphthalene) Synthesis

The synthesis of poly(1,4-naphthalene) and its derivatives is of growing interest due to their potential applications in organic light-emitting diodes (OLEDs) and other electronic devices.[2] Palladium-catalyzed cross-coupling reactions, such as Suzuki and Yamamoto coupling, are powerful methods for the formation of carbon-carbon bonds necessary for the polymerization of dihaloaromatic monomers like this compound.[1][3] The choice of catalytic system, including the palladium precursor, ligands, and reaction conditions, is crucial for controlling the molecular weight, polydispersity, and properties of the resulting polymer.

Palladium-Catalyzed Polymerization: Reaction Pathways

Two primary palladium-catalyzed pathways for the polymerization of this compound are considered here: Suzuki polycondensation for copolymers and a proposed protocol for Yamamoto-type homopolymerization.

Suzuki Polycondensation for Naphthalene-Based Copolymers

Suzuki coupling is a versatile method for the synthesis of copolymers by reacting a dihaloaromatic monomer with a diboronic acid or its ester.[2] In the context of this compound, it can be copolymerized with various comonomers to tune the properties of the resulting polymer.[2]

A general reaction scheme for the Suzuki polycondensation of this compound with a generic diboronic acid is shown below:

Caption: Suzuki polycondensation of this compound.

Proposed Yamamoto-Type Homopolymerization

Yamamoto coupling is a nickel- or palladium-catalyzed polymerization of dihaloaromatics that proceeds via a dehalogenative polycondensation mechanism. This method is particularly suitable for the synthesis of homopolymers. A proposed reaction scheme for the palladium-catalyzed Yamamoto-type homopolymerization of this compound is as follows:

Caption: Proposed Yamamoto-type homopolymerization of this compound.

Experimental Protocols

Protocol for Suzuki Polycondensation of 1,4-Naphthalene-Based Copolymers[2]

This protocol is adapted from the synthesis of copolymers of 1,4-naphthalene with phenothiazine (B1677639) (PT), triphenylamine (B166846) substituted fluorene (B118485) (TF), and anthanthrene (B94379) (ANT).[2]

Materials:

-

This compound derivative (e.g., DB-PT, DB-TF, or DB-ANT)

-

1,4-Naphthalene diboronic acid bis(pinacol) ester

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Aqueous sodium carbonate (2 M)

-

Toluene

-

Acetone

Procedure:

-

In a Schlenk flask, dissolve the this compound derivative and 1,4-naphthalene diboronic acid bis(pinacol) ester in toluene.

-

Add the 2 M aqueous sodium carbonate solution to the flask.

-

Purge the solution with argon for 30 minutes.

-

Add Pd(PPh₃)₄ (typically 1-2 mol%) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 3 days.

-

After cooling to room temperature, pour the mixture into a methanol/water (1:1) solution to precipitate the polymer.

-

Filter the solid and perform Soxhlet extraction with methanol, acetone, and hexane (each for 24 hours) to remove impurities.

-

Dissolve the purified polymer in chloroform and precipitate again from methanol.

-

Collect the final polymer by filtration and dry under vacuum.

Proposed Protocol for Palladium-Catalyzed Homopolymerization of this compound

This proposed protocol is based on general procedures for Yamamoto and Suzuki-type polymerizations of dihaloaromatics.[1][2]

Materials:

-

This compound

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Tri(o-tolyl)phosphine [P(o-tol)₃]

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous Toluene

-

Methanol

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound, Pd₂(dba)₃ (e.g., 1 mol%), and P(o-tol)₃ (e.g., 4 mol%).

-

Add anhydrous K₂CO₃ to the flask.

-

Add anhydrous toluene and anhydrous DMF to the flask.

-

Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an inert atmosphere.

-

After cooling to room temperature, pour the reaction mixture into methanol to precipitate the polymer.

-

Filter the polymer and wash with methanol to remove residual catalyst and unreacted monomer.

-

Dry the polymer in a vacuum oven at 80 °C to a constant weight.

Data Presentation

The following table summarizes the molecular weight and thermal properties of various 1,4-naphthalene-based copolymers synthesized via Suzuki polycondensation.[2]

| Polymer | Mn (kDa) | Mw (kDa) | PDI | Td (°C, 5% weight loss) |

| PNP(1,4)-PT | 9.06 | 14.76 | 1.63 | 372 |

| PNP(1,4)-TF | 13.23 | 33.94 | 2.56 | 549 |

| PNP(1,4)-ANT | 72.98 | 330.2 | 4.52 | 269 |

Experimental Workflow and Catalytic Cycle

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of poly(1,4-naphthalene) derivatives.